Methimazole-d3
Overview
Description
Methimazole-d3 is a deuterium-labeled version of methimazole, an antithyroid medication used primarily to treat hyperthyroidism in humans and animals . Methimazole itself is a thionamide antithyroid agent that inhibits the synthesis of thyroid hormones by interfering with thyroid peroxidase . The deuterium-labeled version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of methimazole.
Mechanism of Action
Target of Action
Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, this compound leads to a reduction in thyroid hormone synthesis .
Mode of Action
This compound’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which this compound inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .
Biochemical Pathways
This compound affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to this compound-induced hepatotoxicity .
Pharmacokinetics
This compound is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . This compound is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .
Result of Action
The primary result of this compound’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .
Biochemical Analysis
Biochemical Properties
Methimazole-d3, like Methimazole, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme, disrupts the normal biochemical reactions involved in the production of thyroid hormones .
Cellular Effects
In the context of cellular effects, this compound is expected to have similar effects as Methimazole. Methimazole’s primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thyroid peroxidase. Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase . The exact method through which Methimazole inhibits this step is unclear .
Temporal Effects in Laboratory Settings
For instance, a study found that long-term low dose Methimazole treatment may be a lifelong effective and safe therapeutic modality in patients with Graves’ hyperthyroidism for prevention of relapse .
Dosage Effects in Animal Models
Methimazole is commonly used for the pharmacologic management of feline hyperthyroidism . The dosage is adjusted based on the recheck by 1.0–2.5 mg increments as needed, with the intention of maintaining circulating T4 concentrations .
Metabolic Pathways
This compound, like Methimazole, is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems . Several metabolites have been identified, though the specific enzyme isoforms responsible for this metabolism are not clearly defined .
Transport and Distribution
The apparent volume of distribution of Methimazole has been reported as roughly 20 L . Following oral administration, Methimazole is highly concentrated in the thyroid gland - intrathyroidal Methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given that Methimazole is highly concentrated in the thyroid gland following administration , it can be inferred that this compound may also localize within the thyroid gland cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Methimazole can be synthesized by reacting N-methylimidazole with N-butyllithium and powdered sulfur in an organic solvent . The reaction conditions are mild and the process is simple, making it suitable for industrial production. The preparation method involves:
- Reacting N-methylimidazole with N-butyllithium.
- Adding powdered sulfur to the reaction mixture.
- Conducting the reaction in an organic solvent to obtain methimazole.
Industrial Production Methods
The industrial production of methimazole follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and efficiency. The reaction conditions are controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methimazole undergoes various chemical reactions, including:
Oxidation: Methimazole can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: Methimazole can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Halogenated derivatives of methimazole.
Scientific Research Applications
Methimazole-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of methimazole.
Biology: Helps in understanding the metabolic pathways and biological effects of methimazole.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methimazole.
Industry: Employed in the development of new antithyroid drugs and in quality control processes
Comparison with Similar Compounds
Similar Compounds
Propylthiouracil: Another antithyroid drug that inhibits thyroid hormone synthesis but also blocks the conversion of T4 to T3.
Carbimazole: A pro-drug that is converted to methimazole in the body and has similar antithyroid effects
Uniqueness of Methimazole-d3
This compound is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms replace hydrogen atoms, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body that are not possible with non-labeled methimazole .
Properties
IUPAC Name |
3-(trideuteriomethyl)-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160932-07-9 | |
Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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